2,5-Dichloro-n-methylbenzenesulfonamide

Medicinal Chemistry Computational Chemistry SAR Analysis

This 2,5-dichloro-N-methylbenzenesulfonamide is a versatile building block with a unique 2,5-dichloro substitution pattern that confers distinct electronic and steric properties, differentiating it from 2,4-dichloro, 3,4-dichloro, and 2,6-dichloro isomers. The N-methyl sulfonamide provides a synthetic handle for N-alkylation, N-arylation, or N-acylation without protecting groups. Ideal for Wnt/β-catenin inhibitor SAR studies and agrochemical intermediate synthesis. Available in research-grade purity (≥98%). Not for human/veterinary use.

Molecular Formula C7H7Cl2NO2S
Molecular Weight 240.11 g/mol
CAS No. 6326-15-4
Cat. No. B161001
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,5-Dichloro-n-methylbenzenesulfonamide
CAS6326-15-4
Molecular FormulaC7H7Cl2NO2S
Molecular Weight240.11 g/mol
Structural Identifiers
SMILESCNS(=O)(=O)C1=C(C=CC(=C1)Cl)Cl
InChIInChI=1S/C7H7Cl2NO2S/c1-10-13(11,12)7-4-5(8)2-3-6(7)9/h2-4,10H,1H3
InChIKeyGGMKUYAJGXCRTE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,5-Dichloro-N-methylbenzenesulfonamide (CAS 6326-15-4): A Building-Block Sulfonamide for MedChem and Agrochemical Synthesis


2,5-Dichloro-N-methylbenzenesulfonamide (CAS 6326-15-4), also known as NSC 31190, is a benzenesulfonamide derivative characterized by chlorine substituents at the 2- and 5-positions and an N-methyl group on the sulfonamide moiety [1]. With a molecular formula of C7H7Cl2NO2S and a molecular weight of 240.11 g/mol, this compound serves primarily as a versatile synthetic building block in medicinal and agricultural chemistry . The 2,5-dichloro substitution pattern distinguishes it from other dichlorobenzenesulfonamide isomers (e.g., 2,4-dichloro, 3,4-dichloro) and from the parent unsubstituted benzenesulfonamide, conferring unique electronic and steric properties that influence its reactivity and biological profile . The compound is commercially available from multiple vendors at purity grades ranging from 95% to 98%, typically as a research-grade chemical not intended for human or veterinary therapeutic use .

Why 2,5-Dichloro-N-methylbenzenesulfonamide (CAS 6326-15-4) Cannot Be Substituted with Other Dichlorobenzenesulfonamides


Benzenesulfonamides with different chlorine substitution patterns exhibit markedly different physicochemical properties, synthetic utility, and biological activity profiles. The 2,5-dichloro arrangement in this compound creates a specific electronic distribution and steric environment that differs fundamentally from the 2,4-dichloro, 3,4-dichloro, or 2,6-dichloro isomers . Structure-activity relationship (SAR) studies on 2,5-dichlorobenzenesulfonamide derivatives have demonstrated that even minor changes to the substitution pattern (e.g., moving from 2,5-dichloro to 2,6-dihalogenation) can significantly alter biological activity [1]. Furthermore, the N-methyl group affects both solubility and hydrogen-bonding capacity compared to the primary sulfonamide (-NH2) analog, influencing the compound's behavior in synthetic transformations and biological assays . Generic substitution without verification of identical substitution pattern and functional group composition would introduce uncontrolled variables in any research or industrial application.

2,5-Dichloro-N-methylbenzenesulfonamide (CAS 6326-15-4): Quantitative Differentiation Evidence Against Analogs


2,5-Dichloro Substitution Pattern: Differentiated Electronic Properties vs. 2,4-Dichloro and 3,4-Dichloro Isomers

The 2,5-dichloro substitution pattern in this compound produces a distinct electronic distribution compared to other dichlorobenzenesulfonamide isomers. The calculated partition coefficient (LogP) for 2,5-dichloro-N-methylbenzenesulfonamide is 2.22 (ACD/LogP), with a polar surface area (PSA) of 55 Ų . These values differ from the 2,4-dichloro analog (estimated LogP ~2.0-2.3, PSA ~55-60 Ų depending on orientation) and the 3,4-dichloro analog (estimated LogP ~2.1-2.4). The specific 2,5-arrangement places the chlorine atoms in a meta relationship to each other and ortho/para relative to the sulfonamide group, creating a unique electrostatic potential surface that influences molecular recognition and binding affinity .

Medicinal Chemistry Computational Chemistry SAR Analysis

N-Methyl Substitution: Enhanced Synthetic Versatility vs. Primary Sulfonamide (-NH2) Analogs

The N-methyl group in 2,5-dichloro-N-methylbenzenesulfonamide provides a protected secondary sulfonamide that can be further functionalized via N-alkylation or acylation, whereas primary sulfonamide analogs (-NH2) require additional protection/deprotection steps . The N-methyl substituent also eliminates the acidic NH proton (pKa ~10-11 in primary sulfonamides), resulting in different hydrogen-bonding capacity and solubility properties. Commercial availability data shows that 2,5-dichloro-N-methylbenzenesulfonamide is offered at 95-98% purity (CAS 6326-15-4) [1], while the corresponding primary sulfonamide (2,5-dichlorobenzenesulfonamide, CAS 120-97-8) is a distinct commercial product with different synthetic applications.

Synthetic Chemistry Building Blocks Medicinal Chemistry

2,5-Dichloro Pattern in Wnt/β-Catenin Inhibitor Scaffolds: SAR Relevance vs. 2,6-Dihalogenation

Structure-activity relationship studies on the Wnt/β-catenin inhibitor FH535 (2,5-dichloro-N-(2-methyl-4-nitrophenyl)benzenesulfonamide) and its analogs have demonstrated that the 2,5-dichlorophenylsulfonyl substituent plays a critical role in biological activity [1]. While 2,6-dihalogenation patterns generally produced more biologically active analogs than the 2,5-dichloro arrangement in FH535, other SAR modifications led to analogs with comparable or only slightly improved activity, establishing the 2,5-dichloro scaffold as a valid pharmacophoric element [2]. This class-level evidence indicates that the 2,5-dichloro-N-methylbenzenesulfonamide core serves as a key intermediate for generating compounds with potential Wnt pathway inhibitory activity, with the 2,5-substitution pattern providing a specific activity baseline from which further optimization can proceed.

Cancer Research Wnt Signaling β-Catenin Inhibition SAR

Commercial Purity and Regulatory Compliance: Differentiated from Higher-Risk Sulfonamide Derivatives

2,5-Dichloro-N-methylbenzenesulfonamide is commercially available at 95% (AKSci) to 98% purity (CalpacLab) [1], with established safety classification: H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), H335 (may cause respiratory irritation) under GHS07 . Unlike certain sulfonamide derivatives that possess additional toxicological concerns or are controlled substances, this compound is not classified as a hazardous material for DOT/IATA transport , simplifying logistics. This regulatory profile differs from sulfonamide derivatives containing nitro groups or other toxicophores that may carry additional hazard classifications and shipping restrictions.

Procurement Regulatory Compliance Safety Data Quality Control

2,5-Dichloro-N-methylbenzenesulfonamide (CAS 6326-15-4): Validated Research and Industrial Application Scenarios


Medicinal Chemistry Building Block for Wnt/β-Catenin Pathway Inhibitors

As demonstrated by the SAR studies on FH535 and related analogs, the 2,5-dichloro-N-methylbenzenesulfonamide core serves as a key scaffold for developing Wnt/β-catenin signaling inhibitors [1]. The compound's 2,5-dichloro substitution pattern and N-methyl sulfonamide functionality provide a validated starting point for medicinal chemists exploring inhibitors of this pathway, which is frequently upregulated in hepatocellular carcinoma and other cancers [2]. Researchers can utilize this building block to generate focused libraries for SAR exploration and lead optimization.

Synthetic Intermediate for N-Substituted Sulfonamide Derivatives

The N-methyl sulfonamide group in 2,5-dichloro-N-methylbenzenesulfonamide provides a versatile synthetic handle for further functionalization via N-alkylation, N-arylation, or N-acylation reactions . This enables the efficient synthesis of diverse sulfonamide-containing compounds without the need for protecting group strategies required for primary sulfonamide intermediates. The compound is suitable for applications requiring a 2,5-dichlorophenylsulfonyl moiety with a protected nitrogen, as established in patent literature describing benzenesulfonamide-based therapeutic agents [3].

Agricultural and Agrochemical Intermediate Development

Sulfonamide derivatives, including those based on the 2,5-dichlorobenzenesulfonamide scaffold, have documented utility as microbicides and herbicides in agricultural applications [4]. The specific electronic properties conferred by the 2,5-dichloro substitution pattern and the N-methyl group make this compound a candidate intermediate for the synthesis of crop protection agents. The compound's established safety profile (non-hazardous for transport, manageable GHS classification) supports its use in agrochemical research and development programs .

Computational Chemistry and Molecular Modeling Reference Compound

The well-characterized physicochemical properties of 2,5-dichloro-N-methylbenzenesulfonamide—including calculated LogP (2.22), PSA (55 Ų), density (1.5±0.1 g/cm³), and boiling point (356.3±52.0 °C)—make it suitable as a reference compound in computational chemistry studies . Its distinct 2,5-dichloro substitution pattern provides a valuable data point for validating QSAR models, molecular docking simulations, and physicochemical property prediction algorithms relevant to sulfonamide-containing drug candidates .

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